molecular formula C22H21N3O5S B14973104 4-({3-Methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine

4-({3-Methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine

Cat. No.: B14973104
M. Wt: 439.5 g/mol
InChI Key: ORTGPXIBGUDCBD-UHFFFAOYSA-N
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Description

4-({3-Methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine is a complex organic compound that features a combination of benzofuran, oxadiazole, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-Methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The benzofuran and oxadiazole intermediates are then coupled using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but can include the use of strong acids or bases, as well as catalysts like palladium.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It could be used as a probe to study various biological processes, particularly those involving its target pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole and benzofuran moieties could play key roles in these interactions, potentially involving hydrogen bonding, π-π stacking, or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenmetrazine: A compound with stimulant effects, structurally related due to the presence of a morpholine ring.

    1,2,4-Triazole Derivatives: These compounds share the oxadiazole ring and have various biological activities.

Uniqueness

What sets 4-({3-Methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)morpholine apart is the combination of its three distinct moieties, which could confer unique properties and make it suitable for a wide range of applications.

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

4-[[3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl]sulfonyl]morpholine

InChI

InChI=1S/C22H21N3O5S/c1-14-3-5-16(6-4-14)21-23-22(30-24-21)20-15(2)18-13-17(7-8-19(18)29-20)31(26,27)25-9-11-28-12-10-25/h3-8,13H,9-12H2,1-2H3

InChI Key

ORTGPXIBGUDCBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCOCC5)C

Origin of Product

United States

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